Nuclear Receptor Selectivity: SR9009 Shows No Significant Activity Across 46 Off-Target Receptors
In a Gal4-UAS luciferase cotransfection specificity panel covering 46 nuclear receptors, SR9009 exhibited no significant cross-reactivity, establishing it as a highly selective REV-ERB tool compound [1]. This breadth of selectivity profiling has not been reported for LXH0225, limiting conclusions about its target exclusivity.
| Evidence Dimension | Nuclear receptor selectivity |
|---|---|
| Target Compound Data | No significant activity at 46 other nuclear receptors |
| Comparator Or Baseline | LXH0225: selectivity panel data not reported; GSK4112: selectivity panel not reported |
| Quantified Difference | Exclusive profiling data available for SR9009 only; absence of evidence for comparators |
| Conditions | Gal4-UAS luciferase cotransfection specificity panel in HEK293 cells |
Why This Matters
Documented selectivity across 46 nuclear receptors reduces the risk of polypharmacology artifacts in gene regulation studies, a critical factor when selecting a REV-ERB agonist for target validation.
- [1] Solt LA, et al. Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists. Nature 2012; 485(7396):62-68. DOI: 10.1038/nature11048 View Source
